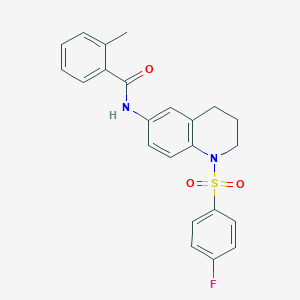
N-(1-((4-フルオロフェニル)スルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)-2-メチルベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成:
スルホニルフルオリドは有機合成において重要な役割を果たします。本化合物はスルホニルフルオリドの合成の前駆体として役立ちます。 具体的には、フルオロスルホニルラジカルを用いた直接フルオロスルホニル化が、これらの貴重な化合物を製造するための効率的なアプローチとして台頭してきました 。研究者たちは、さまざまな前駆体からフルオロスルホニルラジカルを生成するためのさまざまな方法を検討しており、多様な官能化スルホニルフルオリドの合成につながっています。
光触媒:
最近の研究では、イリジウム触媒と青色LED照射を用いたビニルフルオロスルフェートから芳香族β-ケトスルホニルフルオリドへの光触媒変換が検討されています。 このプロセスは、ビニルフルオロスルフェートの直接的なラジカル断片化と再結合を伴い、貴重なスルホニル含有化合物の形成につながります .
生物活性
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 376.44 g/mol
- CAS Number : 941971-60-4
Structural Features
The structure consists of a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group and a 2-methylbenzamide moiety. The presence of the fluorine atom is believed to enhance the compound's biological activity compared to its non-fluorinated analogs.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exhibit significant anticancer properties. For instance, fluorinated benzamides have shown potent inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
In a study assessing HDAC inhibitors, compounds with a similar fluorinated structure demonstrated selective inhibition against HDAC3 with an IC50 value of 95.48 nM. This suggests that the incorporation of fluorine enhances the inhibitory potency against specific HDAC isoforms, thereby promoting apoptosis in cancer cells .
The proposed mechanism for the anticancer activity involves:
- Inhibition of HDACs : Resulting in increased acetylation of histones and non-histone proteins, leading to altered gene expression profiles that favor apoptosis.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which contributes to its antitumor efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide to various biological targets. The results suggest favorable interactions with key proteins involved in cancer pathways.
Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| HDAC3 | -9.5 |
| DAT | -8.7 |
| SERT | -7.8 |
These values indicate strong binding interactions that may translate into biological activity .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicity assessments reveal that compounds with similar structures exhibit acceptable safety margins in vitro. However, further in vivo studies are necessary to fully elucidate the toxicological aspects.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-10-13-22-17(15-19)6-4-14-26(22)30(28,29)20-11-8-18(24)9-12-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMKLZBXHIPDHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














